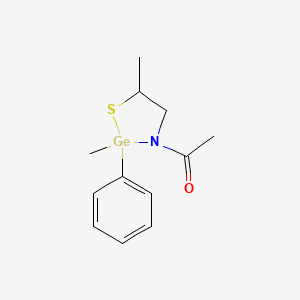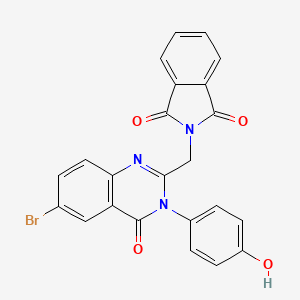
N-(1,8-Epoxy-p-menth-2-yl)-1-pyrrolidineacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,8-Epoxy-p-menth-2-yl)-1-pyrrolidineacetamide is a synthetic organic compound that belongs to the class of epoxy compounds These compounds are characterized by the presence of an epoxide group, which is a three-membered cyclic ether
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,8-Epoxy-p-menth-2-yl)-1-pyrrolidineacetamide typically involves the following steps:
Epoxidation: The starting material, p-menth-2-ene, undergoes an epoxidation reaction to form the epoxide group. This reaction is usually carried out using a peracid such as m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Amidation: The epoxide intermediate is then reacted with pyrrolidine and acetic anhydride to form the final product, this compound. This reaction is typically carried out under reflux conditions in an inert solvent such as dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,8-Epoxy-p-menth-2-yl)-1-pyrrolidineacetamide can undergo various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxidized products.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The epoxide group can undergo nucleophilic substitution reactions to form various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide group can yield diols, while nucleophilic substitution can yield various substituted amides.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects and mechanisms of action.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(1,8-Epoxy-p-menth-2-yl)-1-pyrrolidineacetamide involves its interaction with specific molecular targets and pathways. The epoxide group can react with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact molecular targets and pathways involved would depend on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1,8-Epoxy-p-menth-2-yl)-1-pyrrolidineacetamide: is similar to other epoxy compounds such as epoxides and oxiranes.
Comparison: Compared to other epoxy compounds, this compound may have unique properties due to the presence of the pyrrolidineacetamide moiety, which can influence its reactivity and biological activity.
Conclusion
This compound is a compound with potential applications in various fields. Its unique structure and reactivity make it an interesting subject for further research and development.
Propriétés
Numéro CAS |
94253-06-2 |
|---|---|
Formule moléculaire |
C16H28N2O2 |
Poids moléculaire |
280.41 g/mol |
Nom IUPAC |
2-pyrrolidin-1-yl-N-(1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-yl)acetamide |
InChI |
InChI=1S/C16H28N2O2/c1-15(2)12-6-7-16(3,20-15)13(10-12)17-14(19)11-18-8-4-5-9-18/h12-13H,4-11H2,1-3H3,(H,17,19) |
Clé InChI |
RASSWWSAQMWSMS-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC(O1)(C(C2)NC(=O)CN3CCCC3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


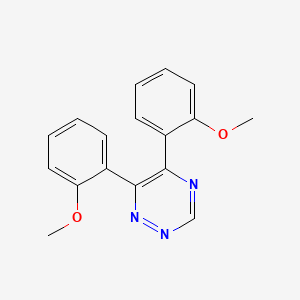

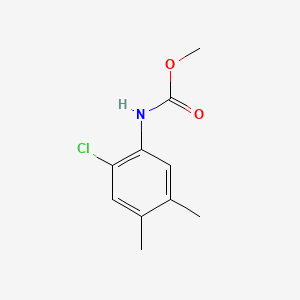
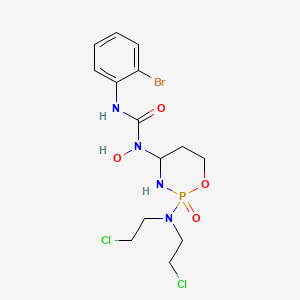

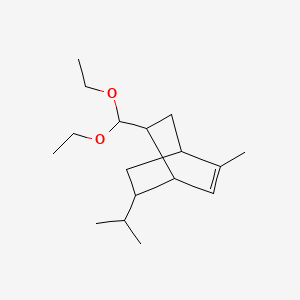
![(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(8-nitroquinolin-4-yl)methanol;sulfuric acid](/img/structure/B12697301.png)


